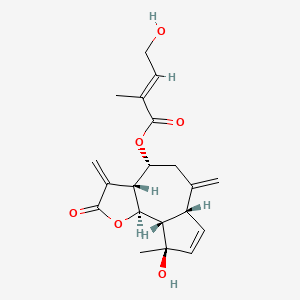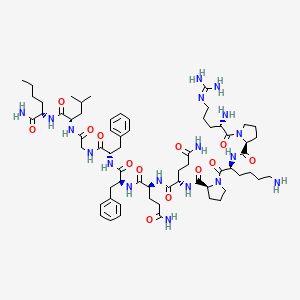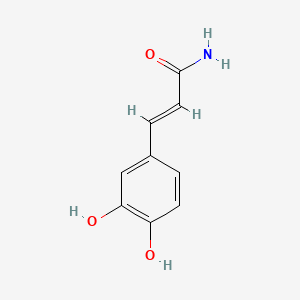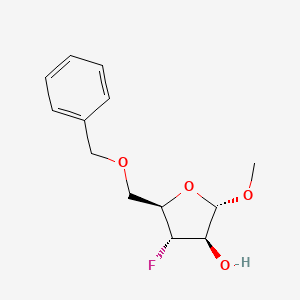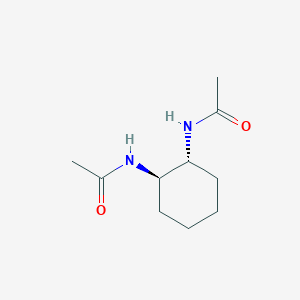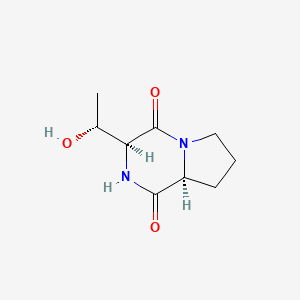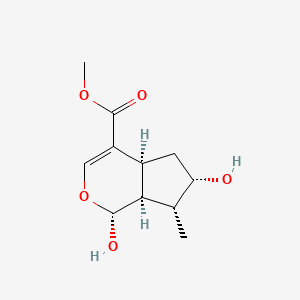
Loganetin
Vue d'ensemble
Description
La loganétine est un composé monoterpénoïde iridoïde naturel, connu pour ses diverses activités biologiques. Il s’agit de la fraction aglycone de la loganine et il se caractérise par un squelette bicyclique à fusion 5,6. La loganétine a été identifiée dans diverses espèces végétales, notamment celles des familles des Apocynacées, des Gentianacées, des Loganiacées et des Rubiacées .
Applications De Recherche Scientifique
Loganetin has been extensively studied for its potential therapeutic applications:
Chemistry: this compound serves as a precursor for synthesizing various bioactive compounds.
Mécanisme D'action
La loganétine exerce ses effets par le biais de diverses cibles moléculaires et voies :
Effets anti-inflammatoires et anti-apoptotiques : La loganétine inhibe la voie NF-κB et régule à la baisse les gènes pro-apoptotiques, réduisant ainsi l’inflammation et l’apoptose.
Inhibition du cancer : Dans les cellules cancéreuses gastriques, la loganétine régule à la baisse la voie Wnt/β-caténine, inhibant la prolifération, la migration et l’invasion cellulaires.
Analyse Biochimique
Biochemical Properties
Loganetin interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with UDP-SUGAR GLYCOSYLTRANSFERASE6 (UGT6), an enzyme involved in the biosynthesis of iridoids in periwinkle . This compound’s high catalytic efficiency towards its exclusive iridoid substrate, 7-deoxyloganetic acid, makes it well-suited for the biosynthesis of iridoids .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation of gastric cancer cells and lymphoma cells . It also influences cell function by down-regulating the Wnt/β-catenin pathway, a key cell signaling pathway involved in cell growth and differentiation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the Wnt/β-catenin pathway, which is involved in regulating cell growth and differentiation . This inhibition leads to a decrease in the proliferation of cancer cells . Additionally, this compound can inhibit the NF-κB pathway and pro-apoptotic genes expression, which are involved in cell survival and immune responses .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that this compound can prevent damage to the tubular structures induced by glycerol and decrease apoptotic cells at the corticomedullary junction in a mouse model of acute kidney injury .
Dosage Effects in Animal Models
In animal models, this compound has been administered at dosages of 2 and 18 mg·kg−1 to study its protective effects against acute kidney injury . The results showed that this compound treatment led to a decline in kidney damage and mortality rate .
Metabolic Pathways
This compound is involved in the biosynthesis of iridoids, a class of secondary metabolites present in a wide variety of plants . It serves as a substrate for the enzyme UDP-SUGAR GLYCOSYLTRANSFERASE6 (UGT6), which contributes to the biosynthesis of secologanin, a secoiridoid monoterpene .
Subcellular Localization
While specific studies on the subcellular localization of this compound are limited, the enzyme it interacts with, UGT8, has been found to be preferentially expressed in internal phloem associated parenchyma cells of periwinkle species .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La loganétine peut être synthétisée à l’échelle du gramme à partir de la S-(+)-carvone facilement accessible. Les principales réactions impliquées dans sa synthèse comprennent un réarrangement de Favorskii pour introduire quatre stéréocentres et une réaction de déprotection/cyclisation catalysée par l’acide sulfurique pour assembler le cycle dihydropyranne sensible avec une stéréosélectivité totale .
Méthodes de production industrielle : Si les méthodes spécifiques de production industrielle de la loganétine ne sont pas largement documentées, la voie de synthèse à partir de la S-(+)-carvone offre une approche évolutive qui pourrait être adaptée aux fins industrielles .
Analyse Des Réactions Chimiques
Types de réactions : La loganétine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Oxydation : La loganétine peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxydes ou les amines.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, des alcools réduits et des analogues substitués de la loganétine .
4. Applications de la recherche scientifique
La loganétine a été largement étudiée pour ses applications thérapeutiques potentielles :
Chimie : La loganétine sert de précurseur pour la synthèse de divers composés bioactifs.
Comparaison Avec Des Composés Similaires
La loganétine est unique parmi les monoterpénoïdes iridoïdes en raison de ses activités biologiques et de sa structure chimique spécifiques. Parmi les composés similaires, on peut citer :
Loganine : La forme glycosylée de la loganétine, connue pour ses effets neuroprotecteurs.
Acide loganique : Un autre glycoside iridoïde aux propriétés anti-inflammatoires.
Sweroside : Un glycoside iridoïde aux effets hépatoprotecteurs et anti-inflammatoires.
La loganétine se distingue par ses activités anti-inflammatoires, anti-apoptotiques et anticancéreuses puissantes, ce qui en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
IUPAC Name |
methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3/t5-,6+,8-,9+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOHZIIPBYAMJX-KHBMLBSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


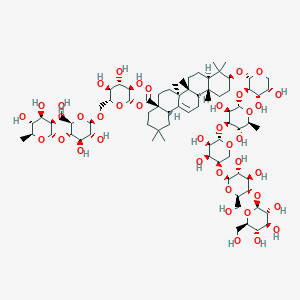

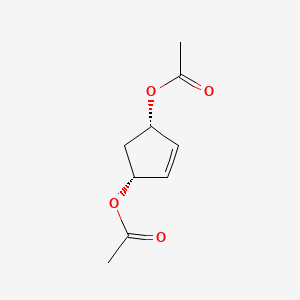
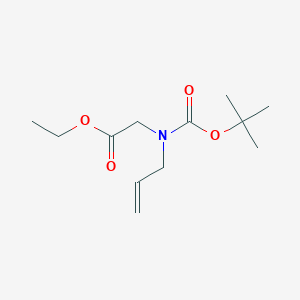
![Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate](/img/structure/B1631283.png)
